(S)-1-Fluoro-4-(1-methoxyethyl)benzene
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Overview
Description
(S)-1-Fluoro-4-(1-methoxyethyl)benzene is an organic compound characterized by the presence of a fluorine atom and a methoxyethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Fluoro-4-(1-methoxyethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and (S)-1-methoxyethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride, is used to deprotonate the (S)-1-methoxyethanol, forming a nucleophile.
Nucleophilic Substitution: The nucleophile then attacks the fluorobenzene, resulting in the substitution of the fluorine atom with the (S)-1-methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Fluoro-4-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
(S)-1-Fluoro-4-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-Fluoro-4-(1-methoxyethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Methoxy-4-(1-methoxyethyl)benzene: Similar structure but lacks the fluorine atom.
(S)-1-Fluoro-4-(1-hydroxyethyl)benzene: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
(S)-1-Fluoro-4-(1-methoxyethyl)benzene is unique due to the presence of both a fluorine atom and a methoxyethyl group. The fluorine atom enhances the compound’s chemical stability and biological activity, while the methoxyethyl group provides additional functionalization options.
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-fluoro-4-[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11FO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
InChI Key |
QJVVITCWTCLUAK-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
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